molecular formula C10H12O4 B179766 Asarylaldehyde CAS No. 14374-62-0

Asarylaldehyde

Cat. No.: B179766
CAS No.: 14374-62-0
M. Wt: 196.2 g/mol
InChI Key: IAJBQAYHSQIQRE-UHFFFAOYSA-N
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Safety and Hazards

Asarylaldehyde is classified as a short-term (acute) aquatic hazard (Category 3, H402) and long-term (chronic) aquatic hazard (Category 3, H412) . It’s advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Asarylaldehyde has been proposed for use in the osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs) to prevent bone loss . This suggests that this compound may have potential applications in periodontal regeneration and could be a good candidate for the application of natural compounds in future .

Mechanism of Action

Target of Action

Asarylaldehyde, also known as Asaronaldehyde, is a natural compound that primarily targets Cyclooxygenase II (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs .

Mode of Action

This compound acts as a COX-2 inhibitor , significantly inhibiting the activity of COX-2 . It does this by binding to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are compounds involved in inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by this compound affects several biochemical pathways. It suppresses adipogenesis and promotes lipolysis in 3T3-L1 adipocytes . It also down-regulates the protein levels of adipogenic signaling molecules and transcription factors such as MAP kinase kinase (MEK), extracellular signal-regulated kinase (ERK), CCAAT/enhancer binding protein (C/EBP)α, β, and δ, peroxisome proliferator-activated receptor (PPAR)γ, adipocyte determination and differentiation-dependent factor 1 (ADD1), and the rate-limiting enzyme for lipid synthesis acetyl-CoA carboxylase (ACC) .

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Additionally, it has been shown to inhibit the formation of lipid droplets during differentiation, suggesting a role in lipid metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its extraction from natural sources like the carrot (Daucus carota L.) seeds suggests that its availability and efficacy could be affected by factors such as the quality of the soil, climate conditions, and harvesting practices . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Asaraldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2,4,5-trimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, asaraldehyde can be produced through the biotransformation of α-asarone by microorganisms such as Alternaria longipes. This method involves culturing the microorganism in a medium containing α-asarone, which is then converted to asaraldehyde through enzymatic processes .

Chemical Reactions Analysis

Types of Reactions: Asaraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents.

Major Products:

Comparison with Similar Compounds

Uniqueness: Asaraldehyde’s unique combination of methoxy groups at the 2, 4, and 5 positions on the benzene ring contributes to its selective COX-2 inhibition and diverse biological activities. This structural feature distinguishes it from other similar compounds and enhances its potential in various scientific and industrial applications .

Properties

IUPAC Name

2,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
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InChI Key

IAJBQAYHSQIQRE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)OC
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Molecular Formula

C10H12O4
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1022217
Record name 2,4,5-Trimethoxybenzaldehyde
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Molecular Weight

196.20 g/mol
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Physical Description

2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid
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Boiling Point

284 °F at 4 mmHg (Sublimes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin
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Vapor Pressure

0.00113 [mmHg]
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CAS No.

4460-86-0
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Melting Point

234 to 237 °F (NTP, 1992), 114 °C
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Synthesis routes and methods

Procedure details

A solution of the 2,4,5-Trimethoxycinnamaldehyde (0.5 g) was treated with KMnO4 (0.5 g) in dry acetone (20 ml). The reaction mixture was left at room temperature for 24 hr, manganese dioxide was filtered off and the solvent was removed. The residue was dissolved in ethyl acetate and washed carefully with 10% NaHCO3, brine, and dried over anhydrous Na2SO4. Evaporation of the solvent afforded a crude solid, which was further recrystallised from water to afford 0.2 g 2,4,5-trimethoxybenzaldehyde as a colorless solid, mp 114° C. (lit. mp 114° C.); IR (film) νmax 1662 (carbonyl group), 1620, 1518, 1481, 1419, 1361, 1300, 1278, 1222, 1199, 1138, 1025, 865 cm−1; 1H NMR δ 10.32 (1H, s, CHO), 7.33 (1H, s, 6H), 6.50 (1H, s, 3H), 3.98 (3H, s, 2-OCH3), 3.93 ((3H, s, 4-OCH3), 3.88 (3H, s, 5-OCH3); 13C NMR δ 187.96 (CHO), 158.60 (C-2), 155.76 (C-4), 143.56 (C-5), 117.35 (C-1), 109.03 (C-6), 56.19 (2-OCH3, 4-OCH3 and 5-OCH3); EIMS m/z 196 [M]+ (100), 181 (49), 150 (32), 125 (33), 110 (23), 69 (37).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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